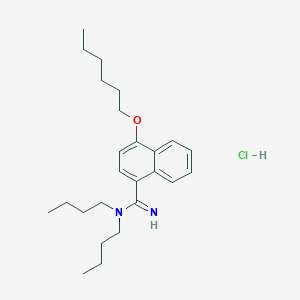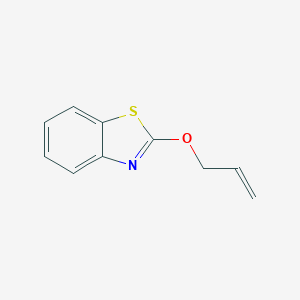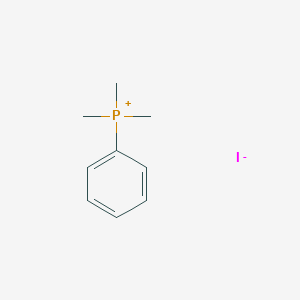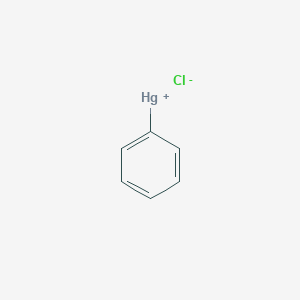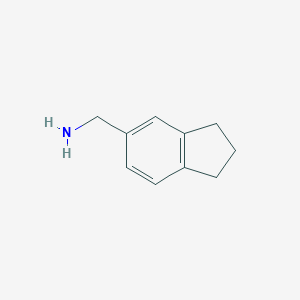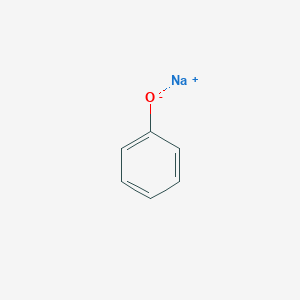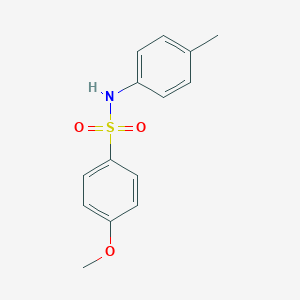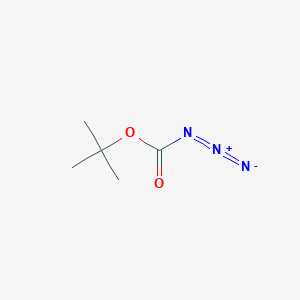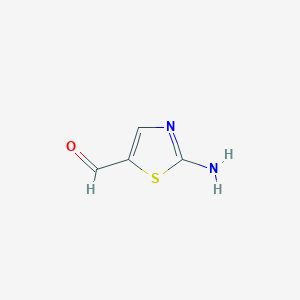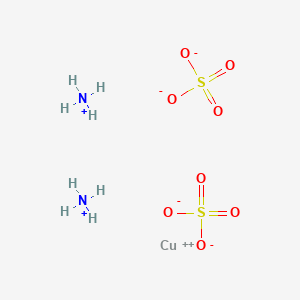
Diammonium copper(2+) disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium copper(2+) disulphate, also known as ammonium copper disulfate or ammonium cupric disulfate, is a chemical compound with the formula (NH4)2[Cu(SO4)2]. It is a blue crystalline solid that is commonly used in various laboratory experiments. This compound is highly soluble in water, and its properties make it an ideal reagent for numerous chemical reactions.
Mécanisme D'action
The mechanism of action of diDiammonium copper(2+) disulphate copper(2+) disulphate is not well understood. However, it is believed that this compound acts as an oxidizing agent and can react with various organic and inorganic compounds. This reaction results in the formation of new compounds and products.
Effets Biochimiques Et Physiologiques
DiDiammonium copper(2+) disulphate copper(2+) disulphate has no known biochemical or physiological effects on living organisms. However, it is toxic and can cause skin and eye irritation, respiratory problems, and gastrointestinal issues if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
DiDiammonium copper(2+) disulphate copper(2+) disulphate has several advantages and limitations for laboratory experiments. Its high solubility in water makes it easy to handle and use in experiments. This compound is also relatively inexpensive and readily available. However, its toxicity and potential hazards make it unsuitable for certain experiments and applications.
Orientations Futures
There are several future directions for the use of diDiammonium copper(2+) disulphate copper(2+) disulphate in scientific research. One potential area of research is the development of new catalysts and reagents for organic synthesis. Another area of research is the investigation of the potential applications of this compound in electroplating and other industrial processes. Finally, further studies are needed to explore the potential health and environmental hazards associated with the use of this compound.
Méthodes De Synthèse
DiDiammonium copper(2+) disulphate copper(2+) disulphate can be synthesized by reacting copper sulfate pentahydrate with Diammonium copper(2+) disulphate sulfate in the presence of sulfuric acid. The reaction results in the formation of blue crystals that can be easily separated and purified.
Applications De Recherche Scientifique
DiDiammonium copper(2+) disulphate copper(2+) disulphate is widely used in scientific research, particularly in the field of chemistry. It is commonly used as a reagent in various chemical reactions, including the synthesis of organic compounds. This compound is also used in the preparation of catalysts, electroplating, and as a mordant in dyeing.
Propriétés
Numéro CAS |
13587-25-2 |
|---|---|
Nom du produit |
Diammonium copper(2+) disulphate |
Formule moléculaire |
CuH8N2O8S2 |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
diazanium;copper;disulfate |
InChI |
InChI=1S/Cu.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
Clé InChI |
WAZDPVLDAHMNPK-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |
SMILES canonique |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |
Autres numéros CAS |
13587-25-2 |
Synonymes |
diammonium copper(2+) disulphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



